5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
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Overview
Description
5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a complex organic compound that features a furan ring, a triazole ring, and a cyclohexanedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing furan and triazole functionalities under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazole ring could produce dihydrotriazoles.
Scientific Research Applications
5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione involves its interaction with specific molecular targets. The furan and triazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione: Unique due to its combination of furan, triazole, and cyclohexanedione moieties.
4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione: Lacks the furan ring, which may affect its reactivity and applications.
5-(2-furyl)-1,3-cyclohexanedione: Lacks the triazole ring, potentially altering its biological activity.
Uniqueness
The presence of both furan and triazole rings in this compound makes it unique compared to similar compounds
Properties
IUPAC Name |
5-(furan-2-yl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-8-4-9(11-2-1-3-18-11)12(10(17)5-8)15-7-13-6-14-15/h1-3,6-7,9,12H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWWLDYHIGNSOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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